

An In-depth Technical Guide to the GenX Chemical Family and Related Compounds

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Compound of Interest

Compound Name: 2H-Perfluoro-5-methyl-3,6-dioxanonane

Cat. No.: B1294593

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GenX is the trade name for a technology that utilizes a group of synthetic organofluorine chemical compounds, primarily ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate, as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers like Teflon.^{[1][2]} Developed by DuPont and now produced by its spin-off company Chemours, GenX chemicals are part of the broader class of per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals" due to their environmental persistence.^{[1][3]} While designed to be less bioaccumulative than PFOA, concerns regarding the toxicity and environmental fate of GenX and its related compounds have grown.^{[1][4]} This technical guide provides a comprehensive overview of the GenX chemical family, including its physicochemical properties, toxicological profile, analytical methods for detection, and the molecular signaling pathways implicated in its toxicity.

Physicochemical and Toxicological Properties

The following tables summarize key quantitative data for the primary GenX compound, hexafluoropropylene oxide dimer acid (HFPO-DA), and its ammonium salt.

Physicochemical Properties of GenX (HFPO-DA)

Property	Value	Reference(s)
Chemical Formula	C6HF11O3	[5]
Molar Mass	330.053 g/mol	[5]
Appearance	Liquid (<60 °C)	[5]
Density	1.748 g/cm³ (at 20 °C)	[5]
Water Solubility	739 g/L	[6] [7]
Vapor Pressure	-1.49 ± 0.01 [log Psd at 298.15 K (Pa)]	[1]
pKa	3.82	[6]

Toxicological Data for GenX

Parameter	Value	Species/System	Reference(s)
Oral LD50	>1,750–3,129 mg/kg	Rat	[8]
Dermal LD50	>5,000 mg/kg	Rat	[8]
Inhalation LC50	5,200 mg/m³	Rat	[8]
Chronic Oral Reference Dose (RfD)	0.000003 mg/kg-day	Human	[3] [9]
Subchronic Oral Reference Dose (RfD)	0.00003 mg/kg-day	Human	[3] [9]

Experimental Protocols

Analytical Detection: EPA Method 537.1

The standard method for the detection and quantification of GenX and other PFAS in drinking water is EPA Method 537.1.[\[10\]](#) This method utilizes solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1.1 Sample Preparation (Solid-Phase Extraction)

- A 250 mL water sample is fortified with surrogate standards.[10]
- The sample is passed through a solid-phase extraction cartridge containing a polystyrenedivinylbenzene (SDVB) or similar sorbent.[10]
- Interferences are washed from the cartridge.[10]
- The target analytes, including GenX, are eluted from the cartridge using a small volume of methanol.[10]
- The eluate is concentrated to dryness under a gentle stream of nitrogen.
- The residue is reconstituted in a methanol/water solution.[10]

3.1.2 LC-MS/MS Analysis

- An aliquot of the prepared extract is injected into an LC-MS/MS system.[10]
- Analytes are separated using a C18 reversed-phase high-performance liquid chromatography (HPLC) column.[10]
- Detection is performed using a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode.[10]
- Quantification is based on the integrated peak areas of the target analytes relative to the internal standards.[10]

In Vivo Toxicology Studies (General Protocol)

Toxicological assessments of GenX have largely been conducted in rodent models following OECD guidelines for the testing of chemicals. A general workflow for a subchronic oral toxicity study is outlined below.

3.2.1 Experimental Design

- **Test Animals:** Typically, rats or mice are used. Animals are acclimated to laboratory conditions before the study begins.

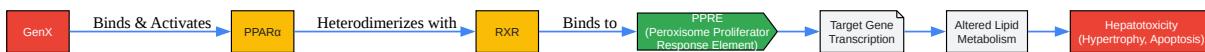
- Dose Groups: A control group receiving the vehicle (e.g., deionized water) and at least three dose groups receiving varying concentrations of GenX are established. Dose selection is based on preliminary range-finding studies.
- Administration: GenX is administered orally, often via gavage or in drinking water, daily for a period of 90 days.
- Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
- Terminal Procedures: At the end of the study, animals are euthanized. Blood is collected for hematology and clinical chemistry analysis. Organs are weighed, and tissues are collected for histopathological examination.

Key Signaling Pathways and Mechanisms of Toxicity

GenX exposure has been shown to perturb several key cellular signaling pathways, leading to a range of adverse health effects, including hepatotoxicity, immunotoxicity, and potential carcinogenicity.^[3]

PPAR α Activation and Hepatotoxicity

A primary mode of action for GenX-induced liver toxicity is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR α), a nuclear receptor that regulates lipid metabolism.^{[9][11]}

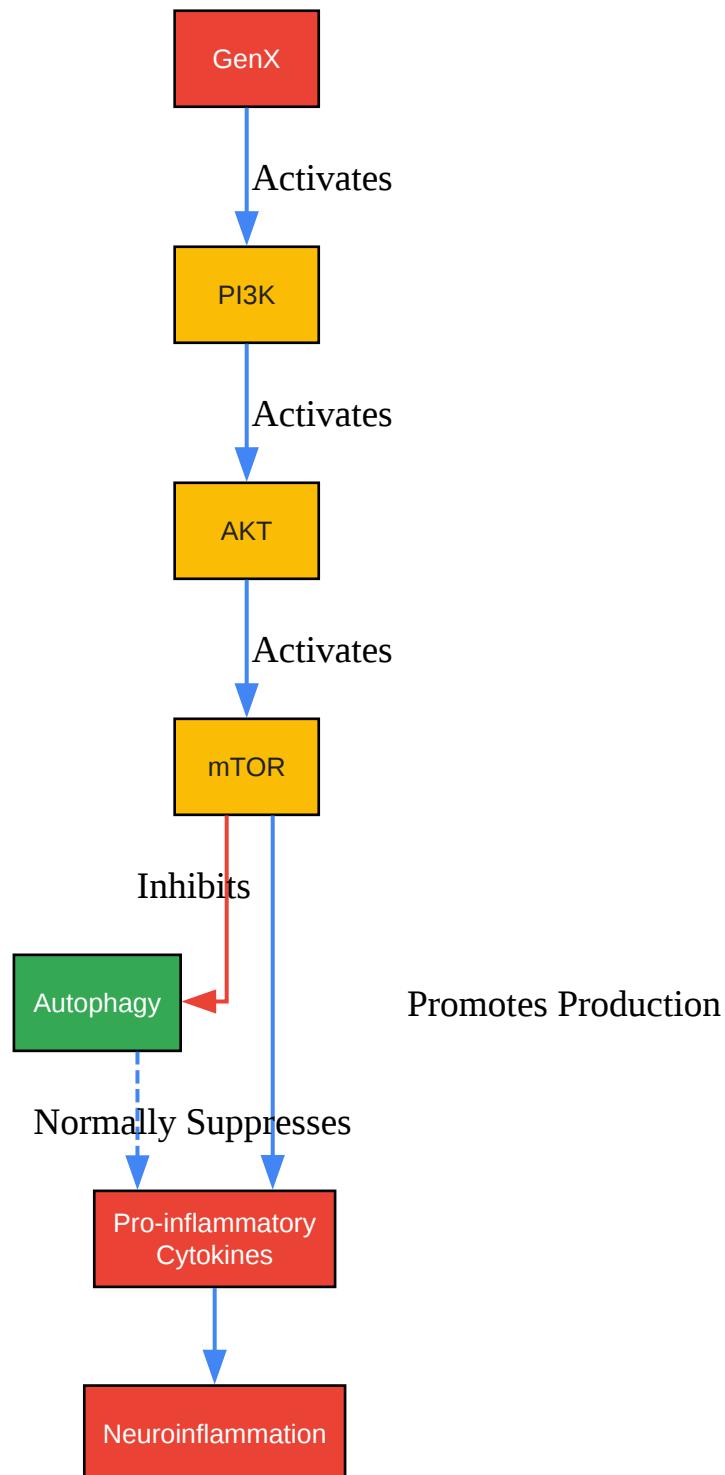


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Caption: GenX activates PPAR α , leading to altered gene expression and hepatotoxicity.

PI3K/AKT/mTOR Signaling and Neuroinflammation

Studies have indicated that GenX can induce neuroinflammatory responses through the activation of the PI3K/AKT/mTOR signaling pathway in microglial cells.[12]

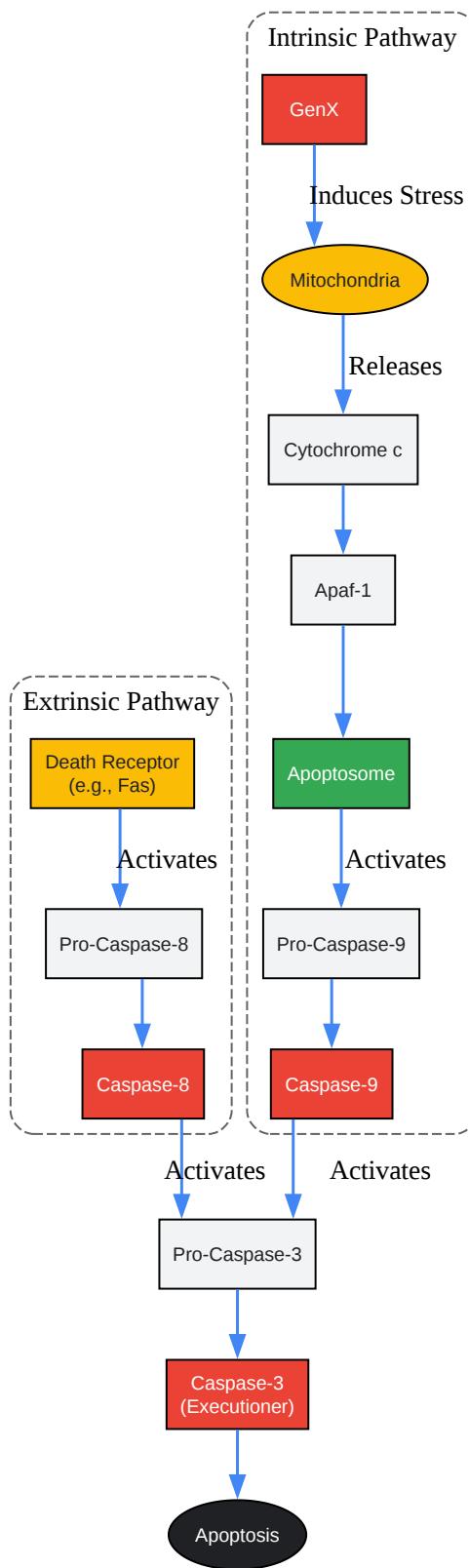


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Caption: GenX activates the PI3K/AKT/mTOR pathway, leading to neuroinflammation.

Induction of Apoptosis

GenX has been shown to induce apoptosis, or programmed cell death, in liver cells, which contributes to its hepatotoxicity.^{[7][13]} This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.



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Caption: GenX can induce apoptosis through both intrinsic and extrinsic pathways.

Conclusion

The GenX family of chemicals, introduced as a safer alternative to PFOA, presents its own set of toxicological concerns. This guide has provided a technical overview of the available data on GenX, including its chemical properties, toxicity, analytical detection methods, and the molecular mechanisms underlying its adverse effects. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is crucial for assessing the risks associated with GenX exposure and for the development of potential therapeutic or mitigating strategies. Further research is warranted to fully elucidate the long-term health effects of GenX and to develop more comprehensive risk assessment models.

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